molecular formula C14H15ClN2O B6354129 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride CAS No. 1172319-31-1

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride

Cat. No.: B6354129
CAS No.: 1172319-31-1
M. Wt: 262.73 g/mol
InChI Key: YCGUACFOXRMZCU-UHFFFAOYSA-N
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Description

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is an organic compound that belongs to the class of acetamidines It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-phenoxybenzaldehyde and acetamidine hydrochloride.

    Condensation Reaction: The 3-phenoxybenzaldehyde undergoes a condensation reaction with acetamidine hydrochloride in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The acetamidine moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenoxy-phenyl)-acetamide
  • 2-(3-Phenoxy-phenyl)-acetonitrile
  • 2-(3-Phenoxy-phenyl)-acetic acid

Uniqueness

2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is unique due to the presence of the acetamidine moiety, which imparts distinct chemical and biological properties compared to its analogs. The acetamidine group can engage in specific interactions that are not possible with other functional groups, making this compound valuable for certain applications.

Properties

IUPAC Name

2-(3-phenoxyphenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGUACFOXRMZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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